7-[3-(1-Aminoethyl)pyrrolidin-1-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid
CAS No.: 147208-55-7
Cat. No.: VC0538786
Molecular Formula: C210H201Cl11F30N40O30
Molecular Weight: 4725 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 147208-55-7 |
|---|---|
| Molecular Formula | C210H201Cl11F30N40O30 |
| Molecular Weight | 4725 g/mol |
| IUPAC Name | 7-[3-(1-aminoethyl)pyrrolidin-1-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;undecahydrochloride |
| Standard InChI | InChI=1S/10C21H19F3N4O3.11ClH/c10*1-10(25)11-4-5-27(8-11)20-16(24)7-13-18(29)14(21(30)31)9-28(19(13)26-20)17-3-2-12(22)6-15(17)23;;;;;;;;;;;/h10*2-3,6-7,9-11H,4-5,8,25H2,1H3,(H,30,31);11*1H |
| Standard InChI Key | FPYNYGAGYNTXOM-UHFFFAOYSA-N |
| SMILES | CC(C1CCN(C1)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F)N |
| Canonical SMILES | CC(C1CCN(C1)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F)N.CC(C1CCN(C1)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F)N.CC(C1CCN(C1)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F)N.CC(C1CCN(C1)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F)N.CC(C1CCN(C1)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F)N.CC(C1CCN(C1)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F)N.CC(C1CCN(C1)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F)N.CC(C1CCN(C1)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F)N.CC(C1CCN(C1)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F)N.CC(C1CCN(C1)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F)N.Cl.Cl.Cl.Cl.Cl.Cl.Cl.Cl.Cl.Cl.Cl |
| Appearance | Solid powder |
Introduction
Chemical Structure and Physicochemical Properties
The compound belongs to the 1,8-naphthyridine family, a class of bicyclic heteroaromatic systems with nitrogen atoms at positions 1 and 8 . Its molecular formula, C₂₁₀H₂₀₁Cl₁₁F₃₀N₄₀O₃₀ (molecular weight: 4,725 g/mol), reflects its undecahydrochloride salt form, which enhances solubility for pharmacological applications. Key structural features include:
-
A 1,8-naphthyridine core substituted with fluorine at position 6 and a 2,4-difluorophenyl group at position 1.
-
A 3-carboxylic acid moiety at position 3, critical for metal chelation and target binding.
-
A 7-[3-(1-aminoethyl)pyrrolidin-1-yl] side chain, which modulates pharmacokinetic properties and target affinity .
Synthesis and Structural Modification
Synthetic Routes
The synthesis involves multi-step reactions, as outlined in patent literature :
-
Core Formation: The 1,8-naphthyridine scaffold is constructed via cyclization of fluorinated nicotinic acid derivatives. For example, 2,6-dichloro-5-fluoronicotinic acid undergoes di-anion formation, followed by nucleophilic substitution with amines.
-
Side Chain Introduction: The pyrrolidinyl-aminoethyl group is introduced at position 7 using 3R,1'S-3-(1-(t-butoxycarbonyl)aminoethyl)pyrrolidine under reflux conditions in acetonitrile .
-
Deprotection and Salt Formation: Acidic cleavage of the t-Boc group yields the free amine, which is subsequently converted to the hydrochloride salt for improved stability.
Structural Analogs and Optimization
Modifications at positions 1, 6, and 7 have been explored to enhance activity:
-
Position 1: Substitution with cyclopropyl or difluorophenyl groups improves DNA gyrase inhibition .
-
Position 7: Bulky pyrrolidine derivatives increase antibacterial potency by strengthening enzyme interactions .
-
Position 3: Carboxylic acid is essential for binding to the Mg²⁺ ion in the enzyme active site .
Biological Activities and Mechanisms
Antibacterial Activity
The compound exhibits broad-spectrum antibacterial activity, with MIC values comparable to fluoroquinolones like ciprofloxacin . Key findings include:
-
Gram-Negative Bacteria: MIC ≤ 0.5 µg/mL against E. coli and Pseudomonas aeruginosa, attributed to DNA gyrase inhibition .
-
Gram-Positive Bacteria: Activity against Staphylococcus aureus (MIC: 1–2 µg/mL) via topoisomerase IV targeting .
Docking studies reveal hydrogen bonding between the carboxylic acid group and Ser79/Glu81 residues in E. coli gyrase, while the pyrrolidine side chain occupies a hydrophobic pocket .
Anti-Inflammatory Effects
Naphthyridine derivatives downregulate proinflammatory cytokines (e.g., TNF-α, IL-6), suggesting adjunctive use in cancer therapy to mitigate inflammation-driven tumorigenesis .
Comparative Analysis of Naphthyridine Derivatives
Pharmacological Considerations
Pharmacokinetics
-
Solubility: The hydrochloride salt form ensures aqueous solubility >10 mg/mL.
-
Metabolism: Hepatic CYP450-mediated oxidation is anticipated, necessitating prodrug strategies for oral bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume